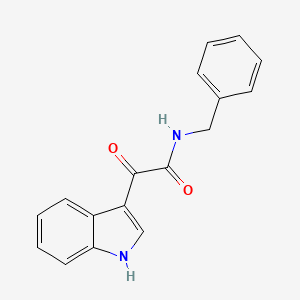

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

55654-71-2 |

|---|---|

分子式 |

C17H14N2O2 |

分子量 |

278.30 g/mol |

IUPAC 名称 |

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide |

InChI |

InChI=1S/C17H14N2O2/c20-16(14-11-18-15-9-5-4-8-13(14)15)17(21)19-10-12-6-2-1-3-7-12/h1-9,11,18H,10H2,(H,19,21) |

InChI 键 |

HWOWPGLTTSFLOQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32 |

规范 SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32 |

同义词 |

BnIn-3-GA N-(indol-3-ylglyoxylyl)benzylamine N-benzylindole-3-glyoxylamide |

产品来源 |

United States |

Synthetic Methodologies and Chemo Mechanistic Investigations of N Benzyl 2 1h Indol 3 Yl 2 Oxoacetamide and Its Analogs

Established Synthetic Routes to the Indole-3-glyoxylamide (B122210) Core

The construction of the indole-3-glyoxylamide core is a well-documented process, primarily relying on the high nucleophilicity of the C3 position of the indole (B1671886) nucleus.

The most prevalent and straightforward method for synthesizing the indole-3-glyoxylamide backbone is a one-pot, two-step process. acs.org This procedure begins with the acylation of the indole at the C3 position using oxalyl chloride, which generates a highly reactive indol-3-ylglyoxylyl chloride intermediate. acs.orgajprd.com This intermediate is typically not isolated due to its instability.

The subsequent step involves the immediate introduction of an amine, in this case, benzylamine (B48309), to the reaction mixture. The amine acts as a nucleophile, attacking the acyl chloride to form the stable amide bond, thus yielding the final N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide. ajprd.comnih.gov The reaction is often carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the hydrolysis of the acyl chloride intermediate. acs.orgchemicalbook.com A base, like diisopropylethylamine (DIPEA), is commonly added to scavenge the HCl generated during the amidation step. acs.org

This classical approach is highly versatile, allowing for the synthesis of a wide array of analogs by simply varying the amine component in the second step. acs.orgacs.org

Table 1: Reagents and Conditions for Indole-3-glyoxylamide Synthesis

| Step | Reagent 1 | Reagent 2 | Solvent | Key Intermediate | Ref. |

|---|---|---|---|---|---|

| Acylation | Indole | Oxalyl chloride | Anhydrous THF | Indol-3-ylglyoxylyl chloride | acs.org |

| Amidation | Benzylamine | DIPEA (base) | Anhydrous THF | N/A | acs.org |

The functionalization of the indole ring is dominated by electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. nih.gov The synthesis of the indole-3-glyoxylamide core takes advantage of this inherent reactivity. The Friedel-Crafts acylation with oxalyl chloride is a highly regioselective reaction, almost exclusively targeting the C3 position of unsubstituted or N-substituted indoles. ajprd.comrsc.org

For indoles where the C3 position is blocked, functionalization can be directed to other positions, although this is less common for this specific scaffold. The high reactivity of the pyrrole (B145914) ring generally makes functionalization of the benzene (B151609) portion of the indole nucleus more challenging without the use of directing groups. nih.gov However, for the synthesis of the title compound and its direct analogs, the intrinsic C3 selectivity of the indole nucleus is the key chemo-mechanistic principle. acs.orgajprd.com

Advanced Derivatization Techniques for Structural Diversification

To explore the chemical space around the this compound scaffold, extensive derivatization of both the N-benzyl group and the indole ring is commonly performed.

Diversification of the N-benzyl moiety is readily achieved by employing a variety of commercially available or synthetically prepared substituted benzylamines in the classical amidation step described in section 2.1.1. nih.govptfarm.pl This allows for the systematic investigation of how electronic and steric factors on the benzyl (B1604629) ring influence the properties of the final molecule.

The synthesis of the required benzylamine precursors can be accomplished through numerous standard organic chemistry methods. For instance, substituted benzyl halides can be reacted with an amine source, or the corresponding benzaldehydes can undergo reductive amination. researchgate.net

When the substituents on the benzylamine or the indole create a chiral center, stereochemical considerations become important. For instance, using a chiral benzylamine in the synthesis would lead to diastereomeric products that may require separation by chromatography or chiral resolution techniques. Alternatively, asymmetric synthesis strategies can be employed to control the stereochemistry. Engineered threonine aldolase (B8822740) enzymes have been reported for the stereoselective α-functionalization of benzylamines, which could be a potential route to chiral precursors. acs.org Nickel-catalyzed asymmetric cross-coupling reactions have also been developed to create enantioenriched N-benzylic heterocycles, a strategy that could be adapted for these syntheses. nih.govresearchgate.net

Table 2: Examples of Substituted Benzylamines for Derivatization

| Benzylamine Substituent | Resulting Compound Type | Synthetic Method | Ref. |

|---|---|---|---|

| 4-Chlorobenzyl | N-(4-chlorobenzyl) analog | Amidation with 4-chlorobenzylamine | ajprd.com |

| 3-Chlorobenzyl | N-(3-chlorobenzyl) analog | Amidation with 3-chlorobenzylamine | researchgate.net |

| Unsubstituted Benzyl | Parent Compound | Amidation with benzylamine | nih.gov |

The generation of libraries of indole-3-glyoxylamides often involves the use of pre-functionalized indole starting materials. acs.orgacs.org A wide variety of substituted indoles are commercially available or can be synthesized through established methods like the Fischer, Bischler, or Nenitzescu indole syntheses. uninsubria.itorganic-chemistry.org

By starting with indoles bearing substituents at positions 1, 2, 4, 5, 6, or 7, chemists can systematically probe the structure-activity relationships of the resulting glyoxylamide derivatives. acs.orgacs.org For example, N-alkylation of the indole nitrogen (position 1) is a common modification, often achieved by treating the indole with a base like sodium hydride followed by an alkyl halide. nih.govorgsyn.org Substituents on the benzene ring portion of the indole (positions 4, 5, 6, and 7) can significantly alter the electronic properties of the molecule. acs.orgnih.gov

Table 3: Examples of Indole Ring Substitutions for Library Generation

| Indole Substitution | Position | Starting Material Example | Ref. |

|---|---|---|---|

| Methyl | N-1 | 1-Methylindole | |

| Methoxy | C-5 | 5-Methoxyindole | acs.org |

| Fluoro | C-6 | 6-Fluoroindole | acs.org |

| Benzyloxy | C-5 | 5-(Benzyloxy)-1H-indole | sigmaaldrich.com |

| Azaindole | N/A (core change) | 7-Azaindole | acs.org |

Emerging Synthetic Approaches and Catalytic Methods

While the classical one-pot acylation-amidation sequence remains the workhorse for synthesizing indole-3-glyoxylamides, research continues into more efficient and novel methodologies. Catalyst-free methods for α-ketoamide synthesis have been developed, such as the oxidative decyanation-amidation of β-ketonitriles with primary amines, which offers an alternative pathway. researchgate.net

Decarboxylative condensation reactions between α-ketoacids and hydroxylamines present another mild approach to forming amide bonds, potentially avoiding the use of harsh chlorinating agents like oxalyl chloride. nih.gov Furthermore, advancements in catalytic C-H functionalization could open new avenues for the direct and regioselective synthesis of these scaffolds, potentially reducing the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed methods are continuously being refined for various C-H activation and cross-coupling reactions on the indole nucleus, which could be adapted for novel entries into this compound class. nih.gov Microwave-assisted organic synthesis (MAOS) has also been explored as a way to accelerate the synthesis of related N-benzyl acetamide (B32628) structures, suggesting a potential for rapid and efficient production of indole-3-glyoxylamides. google.com

Flow Chemistry and Green Chemistry Principles in Scalable Synthesis

The industrial-scale synthesis of this compound and its analogs is increasingly benefiting from the adoption of flow chemistry and green chemistry principles. These modern synthetic strategies aim to enhance reaction efficiency, minimize environmental impact, and improve safety and scalability compared to traditional batch processing.

Continuous flow chemistry, in particular, offers significant advantages for the synthesis of indole derivatives. mdpi.com The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety by minimizing the volume of hazardous reagents at any given time. mdpi.com For the synthesis of indole-3-glyoxylamides, a flow-based approach can be envisioned where key reaction steps are performed sequentially in a continuous manner. uc.ptunimi.it For instance, the acylation of indole with an appropriate acylating agent, a critical step in the synthesis of the target molecule, can be efficiently carried out in a flow system.

The principles of green chemistry are also pivotal in developing sustainable synthetic routes. mdpi.com These principles encourage, among other things, the use of less hazardous chemical syntheses, the design of energy-efficient processes, and the use of renewable feedstocks. In the context of this compound synthesis, this could involve the use of greener solvents, catalytic methods to reduce energy consumption, and minimizing the generation of waste products. For example, replacing hazardous solvents with more environmentally benign alternatives and employing catalytic rather than stoichiometric reagents aligns with green chemistry goals.

The integration of flow chemistry with green chemistry principles provides a powerful platform for the scalable and sustainable production of this compound and its analogs. The following table outlines a conceptual flow process for the synthesis, incorporating green chemistry considerations.

Interactive Data Table: Conceptual Flow Synthesis of this compound

| Step | Reaction | Reagents & Solvents (Green Considerations) | Flow Reactor Type | Residence Time (Illustrative) | Temperature (Illustrative) | Throughput (Illustrative) |

| 1 | N-Alkylation of Indole | Indole, Benzyl Chloride, Phase-Transfer Catalyst, Water (as solvent) | Packed-bed reactor with catalyst | 5 - 15 min | 60 - 80 °C | 10 - 50 g/h |

| 2 | Acylation | 1-Benzyl-1H-indole, Oxalyl Chloride (in a closed loop to minimize exposure), Greener solvent (e.g., 2-MeTHF) | Micro-channel reactor | 1 - 5 min | 0 - 10 °C | 15 - 60 g/h |

| 3 | Amidation | Indole-3-glyoxylyl chloride (intermediate from Step 2), Benzylamine, Triethylamine (as base) | T-junction mixer followed by a tube reactor | 2 - 10 min | 20 - 40 °C | 20 - 70 g/h |

| 4 | Purification | Crude product stream | Continuous crystallization or in-line extraction with a green solvent | N/A | Ambient | High |

This table is illustrative and based on general principles of flow chemistry applied to similar heterocyclic compounds.

Mechanistic Aspects of Novel Reaction Pathways for this compound Formation

The formation of this compound typically proceeds through a multi-step reaction sequence. Understanding the mechanistic aspects of these pathways is crucial for optimizing reaction conditions and developing novel, more efficient synthetic routes.

A common and effective method for the synthesis of indole-3-glyoxylamides involves the reaction of an indole substrate with oxalyl chloride to form a highly reactive intermediate, indole-3-glyoxylyl chloride. nih.gov This intermediate is then reacted with an amine, in this case, benzylamine, to yield the final product.

The key mechanistic steps are as follows:

Electrophilic Acylation of Indole: The synthesis is often initiated by the Friedel-Crafts acylation of the indole ring at the C3 position. Oxalyl chloride serves as the acylating agent. The reaction proceeds via an electrophilic substitution mechanism where the electron-rich indole nucleus attacks one of the carbonyl carbons of oxalyl chloride. This step is typically fast and regioselective for the C3 position of indole due to the higher electron density at this position. The initial product is an unstable acyl chloride which readily loses a molecule of carbon monoxide and a proton to form the stable indole-3-glyoxylyl chloride.

Formation of the Amide Bond: The in situ generated indole-3-glyoxylyl chloride is a potent electrophile. nih.gov It readily reacts with a nucleophile, such as benzylamine. The nitrogen atom of benzylamine attacks the carbonyl carbon of the glyoxylyl chloride moiety. This is a classic nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to quench the HCl generated during the reaction, thus driving the reaction to completion.

Computational studies on related systems can provide further insight into the reaction mechanism, including transition state energies and the role of catalysts. While specific studies on this compound may be limited, the general mechanistic principles for the formation of the indole-3-glyoxylamide scaffold are well-established in organic chemistry.

Elucidation of Molecular Mechanisms Governing Biological Activity of N Benzyl 2 1h Indol 3 Yl 2 Oxoacetamide Derivatives

In Vitro Investigations of Specific Cellular and Molecular Targets

Derivatives of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide belong to a class of compounds known as indolylglyoxyamides, which have been identified as potent biologically active agents. In vitro studies have been crucial in dissecting the molecular pathways through which these compounds exert their effects, revealing specific interactions with key cellular proteins and the subsequent modulation of critical signaling cascades.

Direct Ligand-Protein Interactions and Enzyme Inhibition Kinetics

The biological activity of these indole (B1671886) derivatives stems from their ability to directly bind to and inhibit the function of specific protein targets, most notably those involved in cell division and protein degradation.

Several small synthetic molecules featuring an indole nucleus have been identified as potent tubulin inhibitors, representing a significant class of anticancer agents researchgate.net. The this compound scaffold is characteristic of compounds that interfere with microtubule dynamics. These agents function by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division researchgate.netmdpi.com.

Research on related arylthioindole (ATI) derivatives, which also feature the indole core, demonstrates that these compounds bind to the colchicine (B1669291) site on β-tubulin nih.gov. This binding prevents the conformational changes necessary for microtubule assembly, leading to microtubule destabilization mdpi.com. The disruption of the mitotic spindle apparatus results in a halt in mitotic progression, effectively blocking cells in the G2/M phase of the cell cycle researchgate.netnih.gov. A closely related compound, D-24851, which shares the indol-3-yl-glyoxamide core, has been shown to destabilize microtubules and block the cell cycle at the G2-M transition researchgate.net. The potency of this class of compounds is illustrated by their low micromolar to nanomolar inhibitory concentrations (IC50) against both tubulin assembly and the growth of cancer cell lines nih.gov.

Table 1: Inhibitory Activity of Representative Indole Derivatives on Tubulin Polymerization and Cell Growth

| Compound Class | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Arylthioindole (ATI) Derivative 3 | Tubulin Assembly | IC50 | 3.3 µM | nih.gov |

| Arylthioindole (ATI) Derivative 3 | MCF-7 Cell Growth | IC50 | 52 nM | nih.gov |

| Arylthioindole (ATI) Derivative 4 | Tubulin Assembly | IC50 | 2.0 µM | nih.gov |

| Arylthioindole (ATI) Derivative 4 | MCF-7 Cell Growth | IC50 | 13 nM | nih.gov |

The immunoproteasome is a variant of the constitutive proteasome expressed in immune cells and is a key target in autoimmune diseases and some cancers mdpi.comalzdiscovery.org. The N-(2-(1H-indol-3-yl)-2-oxoacetyl) moiety has been successfully incorporated as an N-terminal cap in dipeptidomimetic inhibitors to target the immunoproteasome. This structural modification has been shown to significantly enhance the inhibitory potency against the chymotrypsin-like active site of the β5i (LMP7) subunit nih.gov.

Specifically, the addition of the (2-(1H-indol-3-yl)-2-oxoacetyl) group to a dipeptide scaffold resulted in a compound with an IC50 value of 5.3 nM against the β5i subunit. While this modification improved potency, it concurrently reduced the selectivity for the immunoproteasome subunit (β5i) over its constitutive counterpart (β5c), yielding a selectivity index of 57-fold nih.gov. This indicates that the indole-oxoacetamide structure fits well within the active site of β5i, establishing direct ligand-protein interactions that modulate its enzymatic activity, though with some cross-reactivity with the constitutive proteasome nih.gov. The development of selective β5i inhibitors is highly desirable to achieve therapeutic effects with less toxicity than agents that also inhibit the constitutive proteasome mdpi.comnih.gov.

Table 2: Inhibition of Immunoproteasome Subunit β5i by an Indole-Oxoacetyl Capped Inhibitor

| N-Cap Moiety | Target Subunit | IC50 (nM) | Selectivity Index (β5c/β5i) | Reference |

|---|---|---|---|---|

| 2-(1H-indol-3-yl)-2-oxoacetyl | β5i | 5.3 | 57 | nih.gov |

The indole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets. Among these, the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) is a critical target in cancer therapy. Mcl-1 is a member of the Bcl-2 family of proteins that, when overexpressed, allows cancer cells to evade programmed cell death (apoptosis) nih.gov. Overexpression of Mcl-1 is a known mechanism of resistance to various anticancer therapies, including those that target other Bcl-2 family members nih.govnih.gov.

While direct binding data for this compound with Mcl-1, MDM2, or the peripheral benzodiazepine (B76468) receptor (PBR) is not extensively detailed in the literature, the indole nucleus serves as a foundational structure in the fragment-based design of potent and selective Mcl-1 inhibitors nih.gov. The development of small molecules that can bind to Mcl-1 and disrupt its function is an active area of research aimed at overcoming therapeutic resistance in a variety of cancers nih.govyoutube.com.

Modulation of Intracellular Signaling Pathways and Cellular Responses

The direct inhibition of molecular targets by this compound derivatives triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

The primary mechanism of tubulin polymerization inhibition directly leads to profound effects on cell cycle progression. By preventing the formation of a functional mitotic spindle, these compounds cause a durable arrest of cells in the G2/M phase nih.gov. For example, potent arylthioindole derivatives have been shown to arrest over 80% of HeLa cells in the G2/M phase at nanomolar concentrations nih.gov.

This prolonged mitotic arrest acts as a cellular stress signal that ultimately triggers the apoptotic cascade. The cell death induced by these indole derivatives is a consequence of the sustained cell cycle block nih.gov. This process typically involves the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases, such as caspase-3, which execute the final stages of cell death researchgate.net. Studies on related indole compounds confirm that treatment leads to a lowering of the mitochondrial potential, release of cytochrome C, and subsequent activation of caspase-3, confirming a mitochondria-mediated, caspase-dependent apoptotic pathway researchgate.net.

Table 3: Cellular Responses to Treatment with Indole-Based Tubulin Inhibitors

| Compound Class/Derivative | Cell Line | Effect | Observation | Reference |

|---|---|---|---|---|

| Arylthioindole Derivatives (33, 44) | HeLa | Cell Cycle Arrest | >80% of cells arrested in G2/M phase | nih.gov |

| Indole-based compounds | General Cancer Cells | Apoptosis Induction | Cell death follows mitotic arrest | nih.gov |

| Related Indole Derivative (ACPH) | A375 | Apoptosis Pathway | Activation of caspase-3 | researchgate.net |

Cellular Senescence-like Phenotype Induction Mechanisms

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including DNA damage, oncogene activation, and oxidative stress. nih.govmdpi.com While no studies have directly implicated this compound in the induction of cellular senescence, the general mechanisms by which small molecules can induce a senescence-like phenotype are well-documented.

The induction of senescence typically involves the activation of key tumor suppressor pathways, primarily the p53/p21 and p16INK4a/Rb pathways. researchgate.netnih.gov Upon cellular stress, the p53 protein is activated, leading to the transcription of the cyclin-dependent kinase inhibitor p21. nih.gov p21, in turn, inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby halting cell cycle progression. mdpi.com Similarly, the p16INK4a protein can also inhibit CDKs, leading to Rb-mediated cell cycle arrest. researchgate.net

Furthermore, senescent cells often exhibit a senescence-associated secretory phenotype (SASP), characterized by the secretion of a variety of pro-inflammatory cytokines, chemokines, and growth factors. interchim.com The DNA damage response (DDR) pathway plays a crucial role in initiating both the cell cycle arrest and the SASP. researchgate.net It is plausible that indole-3-glyoxylamide (B122210) derivatives could induce cellular stress, such as DNA damage or oxidative stress, which would then trigger these established pathways to induce a cellular senescence-like phenotype. However, empirical evidence for this compound is currently lacking.

Molecular Basis of Anti-Inflammatory and Antimicrobial Activities

Anti-Inflammatory Activity:

Derivatives of the indole scaffold have demonstrated notable anti-inflammatory properties. For instance, indole-3-acetic acid has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages. mdpi.com The proposed mechanism involves the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. mdpi.com HO-1 is an enzyme with potent anti-inflammatory effects.

The anti-inflammatory activity of indole derivatives could also be attributed to the inhibition of pro-inflammatory enzymes such as lipoxygenase (LOX). Certain N-benzyl-triazole derivatives have been shown to be potent inhibitors of soybean lipoxygenase. interchim.com While these are not indole-3-glyoxylamides, they share the N-benzyl moiety, suggesting its potential contribution to anti-inflammatory effects.

Antimicrobial Activity:

The indole nucleus is a common feature in many compounds exhibiting antimicrobial activity. researchgate.net Indole-3-carboxamido-polyamine conjugates have been shown to possess intrinsic activity against a range of bacterial and fungal species. mdpi.com A proposed mechanism for their antimicrobial action is the disruption of the bacterial membrane. mdpi.com

Specifically, certain 5-bromo-substituted indole analogues have demonstrated broad-spectrum activity. The ability of these compounds to perturb the bacterial membrane suggests a mechanism that could be applicable to other indole derivatives. mdpi.com Furthermore, some indole derivatives have been shown to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant bacterial strains. mdpi.com The molecular basis for this potentiation is also thought to involve the disruption of the bacterial outer membrane, thereby facilitating the entry of the antibiotic. mdpi.com

Mechanistic Evaluation in Pre-clinical Biological Systems (excluding human clinical efficacy or safety studies)

Target Engagement Studies and Downstream Functional Effects in Model Organisms

While specific target engagement studies for this compound are not available, research on related indole derivatives provides insights into potential molecular targets. For example, a series of 1H-benzylindole analogues were identified as inhibitors of HIV integrase. nih.gov Time-of-addition experiments confirmed that these compounds interfere with the viral replication cycle at the stage of retroviral integration. nih.gov This suggests that the N-benzylindole scaffold can be designed to interact with specific enzymatic targets.

In another study, a synthetic analogue, 1-benzyl-indole-3-carbinol, was found to be a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells. nih.gov This compound was shown to disrupt the expression of microphthalmia-associated transcription factor isoform-M, a key regulator in melanoma development. nih.gov These findings highlight the potential for N-benzyl-indole derivatives to modulate critical signaling pathways involved in disease.

Assessment of Biological Activity in Non-Human Mammalian Cell Lines and Primary Cultures

The biological activity of various indole derivatives has been assessed in a range of non-human mammalian cell lines. For instance, the anti-inflammatory and anti-oxidative activity of indole-3-acetic acid was evaluated in RAW264.7 murine macrophages. mdpi.com In these cells, the compound was shown to reduce the expression of pro-inflammatory cytokines and the generation of reactive oxygen species. mdpi.com

The cytotoxic effects of certain N-benzyl substituted indole-based thiosemicarbazone palladium(II) complexes were screened against HeLa-S3 (human cervical cancer) and A549 (human lung cancer) cell lines, alongside the IMR-90 (normal human lung fibroblast) cell line. elsevierpure.com Interestingly, this study found that N-benzyl substitution in the indole system led to a decrease in anticancer activity, suggesting that the N-benzyl group can significantly influence the biological activity of the parent molecule. elsevierpure.com

The table below summarizes the observed biological activities of various N-benzyl and indole derivatives in non-human mammalian cell lines.

| Compound Class | Cell Line | Observed Biological Activity |

| 1H-Benzylindole analogues | MT-4 cells | Inhibition of HIV-1 replication nih.gov |

| 1-Benzyl-indole-3-carbinol | G361 and DM738 melanoma cells | Inhibition of cell proliferation nih.gov |

| Indole-3-acetic acid | RAW264.7 macrophages | Attenuation of inflammatory response and oxidative stress mdpi.com |

| N-benzyl substituted indole-based thiosemicarbazone Pd(II) complexes | HeLa-S3, A549, IMR-90 cells | Reduced cytotoxicity compared to unsubstituted analogues elsevierpure.com |

Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 2 1h Indol 3 Yl 2 Oxoacetamide Analogs

Systematic Elucidation of Structural Determinants for Potency and Selectivity

A systematic investigation into the different moieties of the N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide scaffold has delineated the key structural features that govern its interaction with biological targets. This has involved the individual and combined analysis of the indole (B1671886) core, the N-benzyl group, and the oxoacetamide linker.

The indole nucleus is a versatile scaffold, and substitutions on this ring system have been shown to significantly impact the biological activity of this compound analogs. Research has demonstrated that the presence, nature, and position of substituents on the indole ring can modulate ligand-target affinity and specificity.

For instance, in a series of indole-3-glyoxamide derivatives, the introduction of an acidic substituent at the 4- or 5-position of the indole ring was found to be a key determinant for inhibitory activity against certain enzymes. Specifically, derivatives with a 4-oxyacetic acid substituent on the indole ring exhibited optimal inhibitory activity. In the development of novel anticancer agents, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized, and their cytotoxicity was evaluated. This highlights that modifications at the N1 and C2 positions of the indole ring are crucial for potent anti-proliferative activity. researchgate.netmdpi.com

Furthermore, studies on bis(indolyl)glyoxylamides revealed that these compounds exhibit notable antibacterial activity, with specific derivatives showing potent effects against Gram-negative bacterial strains. ajprd.com The cytotoxic evaluation of these compounds against various human cancer cell lines also underscores the importance of the indole scaffold in anticancer drug design. ajprd.com

The following table summarizes the effect of indole moiety substitutions on biological activity from selected studies:

| Compound Series | Substitution on Indole Moiety | Observed Biological Activity |

|---|---|---|

| Indole-3-glyoxamides | 4-oxyacetic acid | Optimal inhibitory activity against hnps-PLA2 |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Adamantan-1-yl at C2 | Potent anti-proliferative activity against human cancer cell lines mdpi.com |

| Bis(indolyl)glyoxylamides | Varied substitutions | Potent antibacterial activity against Gram-negative strains and cytotoxicity against human cancer cell lines ajprd.com |

In the context of cholinesterase inhibitors, the design of peptoids structurally related to N-benzyl-2-(N-benzylamido)acetamide has shown that the benzyl (B1604629) groups are crucial for interaction with the enzyme's active site. abq.org.br Molecular docking studies have further elucidated the binding modes of these compounds, explaining their selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). abq.org.br

Furthermore, in the development of Src kinase inhibitors, the substitution pattern on the N-benzyl ring of related acetamide (B32628) derivatives was found to be critical for anticancer activity. chapman.edu Specifically, the presence of substituents at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl groups, was essential for maximal anticancer activity. chapman.edu This underscores the importance of the electronic and steric properties of the N-benzyl moiety in modulating the pharmacological profile.

The table below illustrates the impact of the N-benzyl moiety on the activity of related compounds:

| Compound Class | Feature of N-benzyl Moiety | Impact on Pharmacological Profile |

|---|---|---|

| N-benzyl-2-(N-benzylamido)acetamide peptoids | Presence of benzyl groups | Crucial for interaction with cholinesterase active sites and selectivity for BChE abq.org.br |

| Thiazolyl N-Benzyl-Substituted Acetamides | Substituents at the 4-position of the benzyl ring | Critical for maximal anticancer and Src kinase inhibitory activity chapman.edu |

| N1-(3-methyl-5-isothiazolyl)-2-(1-(4-cyanobenzyl)-1H-3-indolyl)-2-oxoacetamide | 4-cyanobenzyl group | Potent growth inhibition in several human cancer cells nih.gov |

The oxoacetamide linker is a key structural element that connects the indole and N-benzyl moieties, and its optimization is crucial for enhancing the biological activity of this class of compounds. The conformational rigidity and hydrogen bonding capacity of the oxoacetamide group contribute to the specific orientation of the pharmacophoric groups within the target's binding pocket.

In the synthesis of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, the oxoacetamide core was maintained while varying the N-substituent to explore its effect on cytotoxicity. mdpi.com This systematic approach allowed for the identification of compounds with potent anti-proliferative activity. mdpi.com

Furthermore, the development of bis(indolyl)glyoxylamides, where a tryptamine moiety is attached to the glyoxalylchloride of indole, demonstrates a strategy to elaborate on the oxoacetamide linker. ajprd.com This modification resulted in compounds with significant antibacterial and cytotoxic activities. ajprd.com The versatility of the oxoacetamide linker allows for the introduction of diverse chemical functionalities, leading to the discovery of derivatives with improved pharmacological properties.

Design Principles for Enhanced Biological Profiles and Lead Optimization

The insights gained from SAR studies have been instrumental in establishing design principles for the lead optimization of this compound analogs. These principles guide the rational design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

The integration of molecular modeling techniques with traditional SAR analysis has become a powerful strategy in the rational design of this compound analogs. Computational methods such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies help to visualize and predict the binding modes of these compounds at the atomic level.

For instance, molecular docking studies of indolyl oxoacetamide analogs as pancreatic lipase inhibitors have provided insights into their binding interactions, which were in good agreement with the in vitro experimental results. nih.gov These studies revealed the importance of π-π stacking and π-cation interactions for stabilizing the ligand at the active site. nih.gov Similarly, 3D-QSAR studies on indole-glyoxylamides have helped to identify the essential structural features and substituent patterns required for potent pancreatic lipase inhibitory activity. niscair.res.in

The conformational analysis of related N-benzyl acetamide derivatives using NMR and computer modeling has also provided valuable information about their solution-state structures, which can influence their biological activity. iaea.org These computational approaches, combined with SAR data, enable the design of new analogs with predicted enhanced biological profiles.

Fragment-based drug discovery (FBDD) is a modern approach that can be effectively applied to the development of this compound derivatives. FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com Once identified, these fragments can be grown, linked, or merged to generate more potent lead compounds. mdpi.com

The core moieties of this compound, namely the indole, benzyl, and oxoacetamide groups, can be considered as fragments themselves. By identifying fragments that bind to different subpockets of a target's active site, medicinal chemists can strategically link them to construct novel derivatives with improved affinity and selectivity. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

For example, the indole moiety is a well-known fragment in many biologically active compounds. By identifying other fragments that bind to adjacent sites, it is possible to design novel linkers or modify the existing oxoacetamide bridge to optimize the interactions of the entire molecule. This strategy has been successfully used in various drug discovery programs and holds significant promise for the development of next-generation this compound-based therapeutics. mdpi.com

Structure-Binding Relationship Analysis with Resolved Protein Structures

The rational design of analogs of this compound has been significantly guided by structure-binding relationship analyses, primarily through molecular docking studies that utilize resolved protein structures. These computational techniques provide critical insights into the specific molecular interactions between the designed compounds and their biological targets, facilitating the optimization of their inhibitory activities. Key protein targets that have been explored for this class of compounds include tubulin and Src kinase.

Targeting the Colchicine (B1669291) Binding Site of Tubulin

A significant number of N-benzyl arylamide derivatives, which are analogs of this compound, have been designed as inhibitors of tubulin polymerization. ccspublishing.org.cn These compounds are engineered to bind to the colchicine binding site on β-tubulin. ccspublishing.org.cn Molecular modeling studies have been instrumental in elucidating the binding mode of these analogs.

For instance, a study on novel N-benzyl arylamide derivatives demonstrated that these compounds effectively inhibit tubulin polymerization. ccspublishing.org.cn The representative compound, MY-1121, from a series of N-benzyl arylamide-dithiocarbamate derivatives, was shown to bind to the colchicine binding site of β-tubulin, thereby inhibiting its polymerization. researchgate.net Another analog, MY-413, a coumarin-indole derivative, also targets the colchicine site and potently inhibits tubulin polymerization with an IC50 value of 2.46 μM. researchgate.net

The general binding model for these indole-based inhibitors at the colchicine site involves the trimethoxy-phenyl ring of colchicine analogs, which typically occupies a hydrophobic pocket. The indole scaffold of the designed compounds can mimic the interactions of this ring. The glyoxylamide linker is crucial as it can form additional hydrogen bonds within the active site. nih.gov Molecular modeling of a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate, compound 10ec , also indicated its binding to the colchicine site of tubulin. rsc.org

| Compound | Target Protein | Binding Site | Key Interactions/Activity |

| MY-1121 | β-tubulin | Colchicine site | Inhibits tubulin polymerization |

| MY-413 | β-tubulin | Colchicine site | IC50 = 2.46 μM for tubulin polymerization inhibition |

| 10ec | Tubulin | Colchicine site | Binds to the colchicine site (predicted by molecular modeling) |

Targeting the Active Site of Src Kinase

Analogs of this compound have also been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. Molecular docking studies using resolved structures of the Src kinase domain have been pivotal in understanding the structure-binding relationships.

In a study of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, molecular docking was performed to analyze the binding modes of these compounds within the Src active site. nih.govaustinpublishinggroup.com The most active compound, 10 , which exhibited an IC50 value of 3.55 mM, was predicted to form a hydrogen bond between its acetamide NH group and the carbonyl group of Leu273 in the kinase's active site. austinpublishinggroup.com

Another series of novel indole derivatives were designed as dual EGFR/Src kinase inhibitors. snv63.ru Docking studies revealed that compound 16 from this series showed potent activity against Src kinase with an IC50 of 0.002 µM. snv63.ru The binding mode analysis for these compounds helps in rationalizing their inhibitory potency and provides a basis for further optimization.

The table below summarizes the key findings from docking studies of this compound analogs with Src kinase.

| Compound | Target Protein | IC50 (Src Kinase) | Predicted Key Interactions |

| 10 | Src | 3.55 mM | Hydrogen bond with Leu273 |

| 16 | Src | 0.002 µM | Potent inhibitory activity |

These structure-binding relationship analyses, leveraging resolved protein structures, are crucial for the iterative process of drug design, enabling the refinement of lead compounds to achieve higher potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches in the Study of N Benzyl 2 1h Indol 3 Yl 2 Oxoacetamide

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to interact with the target of interest to derive a model that explains their activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide scaffold, a pharmacophore model would typically be generated from a series of active analogues. nih.gov The key features of the indolylglyoxylamide moiety that contribute to its pharmacophoric profile include the indole (B1671886) N-H group, which can act as a hydrogen bond donor, and the planar aromatic indole ring, which can participate in hydrophobic and π-π stacking interactions. nih.gov The glyoxylamide linker also plays a crucial role in orienting the substituent groups, such as the N-benzyl moiety, for optimal interaction with a target protein. nih.gov

A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov By creating a validated pharmacophore model, researchers can screen large chemical databases to identify novel compounds that match the model and are therefore likely to be active. mdpi.com This approach aids in prioritizing ligand scaffolds for synthesis and biological evaluation.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Structural Component | Potential Interaction |

| Hydrogen Bond Donor | Indole N-H | Anchoring to protein active site nih.gov |

| Aromatic Ring (RA) | Indole Ring | π-π stacking, hydrophobic interactions nih.gov |

| Aromatic Ring (RA) | Benzyl (B1604629) Group | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor | Carbonyl Oxygens | Interaction with protein backbone/side chains |

| Hydrophobic (HY) | Benzyl Group | Engagement with hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound derivatives, a QSAR model could be developed to predict their efficacy, for instance, as enzyme inhibitors or receptor modulators.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound in a training set. nih.gov Statistical methods are then employed to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and screening. mdpi.com For example, a study on related sulfonamide conjugates used 2D-QSAR to understand the structural requirements for carbonic anhydrase inhibition. nih.gov

Table 2: Hypothetical QSAR Data for a Series of Indol-3-yl-glyoxylamide Derivatives

| Compound Derivative | LogP (Hydrophobicity) | Molecular Weight (Size) | Electronic Energy (kcal/mol) | Observed IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Parent Compound | 3.5 | 306.3 | -95000 | 150 | 145 |

| 4-Chloro-benzyl | 4.2 | 340.8 | -95450 | 75 | 80 |

| 4-Methoxy-benzyl | 3.4 | 336.4 | -95100 | 120 | 125 |

| 4-Nitro-benzyl | 3.3 | 351.3 | -96000 | 58 | 62 |

| 3,4-Dichloro-benzyl | 4.9 | 375.2 | -95900 | 40 | 45 |

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the biological target protein is available, structure-based drug design (SBDD) methods can be employed to design and optimize ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking simulations would be performed to place the molecule into the active site of a specific target, such as a kinase, polymerase, or receptor. nih.govnih.gov The simulation scores the different binding poses based on factors like intermolecular energies, providing insights into the binding affinity and mode. abq.org.br

Docking studies can reveal key interactions, such as hydrogen bonds between the ligand's carbonyl groups or indole N-H and amino acid residues in the active site. nih.govnih.gov They can also highlight hydrophobic and π-stacking interactions involving the indole and benzyl rings. nih.gov This information is critical for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding affinity and selectivity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, simulating its movement over time. mdpi.com Following a molecular docking study, an MD simulation can be run to assess the stability of the predicted binding pose of this compound within the target's active site. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the flexibility of the complex. nih.gov

MD simulations are also used to study the kinetics of ligand binding and unbinding, and to calculate binding free energies, which can offer a more accurate prediction of affinity than docking scores alone. mdpi.com For instance, simulations can be used to study the permeability of the compound across biological membranes, a critical factor in drug development.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov For this compound, DFT calculations can determine its optimized three-dimensional geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov DFT can also be used to calculate spectroscopic properties, aiding in the interpretation of experimental data like NMR and FTIR spectra. scielo.brresearchgate.net These fundamental insights into the electronic structure and conformational preferences of the molecule are valuable for understanding its interactions with biological targets and for rationalizing its chemical behavior. scielo.br

Table 3: Representative Parameters from a Hypothetical DFT Calculation for this compound

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -6.2 eV | Relates to electron-donating ability nih.gov |

| Energy of LUMO | -1.5 eV | Relates to electron-accepting ability nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability nih.gov |

| Dipole Moment | 3.8 D | Indicates overall polarity of the molecule |

| Natural Atomic Charges | N(indole): -0.45, O(carbonyl): -0.52 | Identifies sites for potential electrostatic interactions researchgate.net |

Medicinal Chemistry Prospects and Future Research Trajectories for N Benzyl 2 1h Indol 3 Yl 2 Oxoacetamide Derivatives

N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide as a Lead Scaffold for Novel Therapeutic Development

This compound, with its core structure featuring an indole (B1671886) ring linked to a glyoxylamide moiety and further substituted with a benzyl (B1604629) group, represents a compound of significant interest for therapeutic innovation. nih.gov The indole-3-glyoxylamide (B122210) framework is considered an attractive lead series for the development of new drugs, with research highlighting its potential in yielding antiprion and anticancer agents. nih.govajprd.com The versatility of this scaffold allows for extensive structural modifications, enabling the design of compounds aimed at specific biological targets. nih.gov

The indole-3-glyoxylamide class has been identified as a source of potent tubulin polymerization inhibitors, which are crucial in cancer therapy. ajprd.com One notable example is Indibulin, N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide, which has demonstrated promising activity against various cancer cell lines and has been in clinical trials. ajprd.comajprd.com This underscores the potential of the broader class of indole-3-glyoxylamides, including this compound, as a foundational structure for creating new therapeutic agents.

Strategic Considerations for Pre-clinical Lead Optimization and Pharmacodynamic Enhancements

The journey from a lead compound to a viable drug candidate necessitates rigorous preclinical optimization to enhance its pharmacodynamic and pharmacokinetic properties. For derivatives of this compound, several strategic considerations are paramount. Research on related indole-3-glyoxylamides has provided a roadmap for such optimizations.

A key strategy involves the systematic modification of the indole core to establish a robust structure-activity relationship (SAR). For instance, studies on indole-3-glyoxylamide-based antiprion agents revealed that introducing electron-withdrawing substituents at the C-6 position of the indole ring can enhance biological activity by as much as an order of magnitude. nih.gov Furthermore, this modification has been shown to confer greater metabolic stability, a critical factor for in vivo efficacy. nih.gov

Another avenue for optimization is the strategic reduction of aromatic ring count and the introduction of greater saturation. This approach has been successfully employed to develop a series of indole-3-glyoxylamide tubulin polymerization inhibitors with a distinct SAR from previously documented libraries. acs.org

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is also crucial. For promising compounds, in vitro pharmacokinetic profiling, including measurements of aqueous solubility, microsomal stability, and Caco-2 permeability, helps to identify potential liabilities early in the development process. acs.org

Table 1: Preclinical Lead Optimization Strategies for Indole-3-Glyoxylamide Derivatives

| Optimization Strategy | Research Finding | Impact on Compound Properties |

| SAR at Indole C-6 | Introduction of electron-withdrawing substituents at the C-6 position of the indole ring. nih.gov | Up to a tenfold increase in biological activity and enhanced metabolic stability. nih.gov |

| Structural Modification | Reduction of aromatic ring count and increased saturation. acs.org | Development of tubulin polymerization inhibitors with a distinct SAR. acs.org |

| In Vitro PK Profiling | Screening for solubility, microsomal stability, and Caco-2 permeability. acs.org | Early identification of ADME liabilities to guide further optimization. acs.org |

Conceptual Frameworks for Improving Target Specificity and Reducing Potential Off-Target Mechanisms

A significant challenge in drug development is ensuring that a compound interacts specifically with its intended target to maximize therapeutic effects while minimizing off-target interactions that can lead to adverse effects. The indole-3-glyoxylamide scaffold offers a versatile template for fine-tuning target specificity. nih.gov

One of the key structural features of the indole ring is the N-H group, which can act as a hydrogen bond donor. nih.gov This interaction can be crucial for anchoring the molecule to its specific biological target. For example, the interaction of the indole N-H has been highlighted as critical for the activity of certain indolylglyoxylamides at the benzodiazepine (B76468) receptor. nih.gov

For anticancer applications, a number of indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov By designing derivatives of this compound that specifically favor this interaction, it is possible to enhance their potency and selectivity as anticancer agents. This involves modifying the substituents on both the indole and the amide portions of the molecule to optimize the fit within the target binding pocket.

Applications as Chemical Probes for Advancing Biological Understanding

Beyond their direct therapeutic potential, derivatives of this compound can serve as valuable chemical probes to investigate complex biological processes. By interacting with specific cellular components, these molecules can help to elucidate the mechanisms of disease and identify new therapeutic targets.

For instance, the use of indole-3-glyoxylamides as antiprion agents in cell line models of prion disease has been instrumental in studying the underlying biology of these neurodegenerative disorders. nih.gov Similarly, their ability to inhibit tubulin polymerization provides a tool to study the dynamics of the cytoskeleton and its role in cell division and cancer progression. nih.gov

More recently, cheminformatics-guided exploration of synthetic marine natural product-inspired brominated indole-3-glyoxylamides has been undertaken to assess their potential as inhibitors of α-synuclein aggregation, a key pathological event in Parkinson's disease. nih.gov These compounds can be used in in vitro affinity mass spectrometry assays to study their binding to α-synuclein, offering insights into the molecular interactions that drive this process. nih.gov

Integration of High-Throughput Screening and Artificial Intelligence in Future Discovery Efforts

The discovery of novel and more potent derivatives of this compound can be significantly accelerated through the integration of modern technologies like high-throughput screening (HTS) and artificial intelligence (AI).

HTS allows for the rapid assessment of large libraries of compounds for their biological activity. nih.gov This technology was instrumental in the initial identification of an indole-based lead compound that was subsequently optimized into a series of potent inhibitors of secretory phospholipase A2. nih.gov For the indole-3-glyoxylamide class, HTS can be used to screen for cytotoxicity against various cancer cell lines or for inhibition of specific enzymes, quickly identifying promising candidates for further development. acs.org

Emerging Methodologies in the Discovery and Optimization of Indole Derivatives for Mechanistic Biology

The field of drug discovery is continually evolving, with new methodologies offering more sophisticated ways to discover and optimize drug candidates. For indole derivatives like this compound, several emerging approaches hold promise.

Cheminformatics tools are being increasingly used to guide the exploration of chemical space. nih.gov By analyzing large databases of natural and synthetic compounds, these tools can identify scaffolds with a higher likelihood of biological activity, such as the indole-3-glyoxylamides, and suggest novel modifications. nih.gov

In the realm of preclinical testing, there is a move towards more physiologically relevant models. For anticancer drug development, the use of three-dimensional (3D) multicellular tumor spheroids (MCTS) offers a more accurate representation of the tumor microenvironment compared to traditional 2D cell culture. acs.org Evaluating the efficacy of this compound derivatives in MCTS models can provide more predictive data on their potential in vivo performance. acs.org

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide?

The compound is typically synthesized via acylation of indole derivatives. A general approach involves reacting 1H-indole-3-glyoxylic acid with benzylamine under coupling agents like EDCI/HOBt. Purification is achieved via recrystallization (e.g., methanol/water mixtures) or column chromatography. Key steps include monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirming purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10-12 ppm, benzyl CH2 at δ 4.5-5.0 ppm) and carbonyl carbons (δ 160-200 ppm).

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H15N2O2: 295.1077) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antimicrobial activity is assessed using broth microdilution (e.g., against S. aureus or ESKAPE pathogens in 96-well plates). Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., IC50 determination). For neuroactivity, GABA receptor binding assays (competitive displacement with radioligands like [³H]flunitrazepam) are relevant .

Advanced Research Questions

Q. How do substituents on the benzyl group modulate biological activity?

- Electron-withdrawing groups (e.g., 4-fluoro in TCS 1105) enhance GABA receptor affinity by stabilizing ligand-receptor interactions via dipole effects.

- Bulky substituents (e.g., 4-chlorobenzyl in D-24851) improve tubulin inhibition by sterically blocking polymerization. SAR studies require systematic synthesis of analogs and comparative bioassays .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

- Use SHELXL for small-molecule refinement: Adjust weighting schemes and apply restraints for thermal parameters.

- For twinned crystals, employ SHELXD to deconvolute overlapping reflections. Validate with R-factor convergence (<5%) and residual density maps .

Q. How can computational methods enhance understanding of electronic properties?

- DFT calculations (B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps, charge distribution, and vibrational modes. Compare with experimental FT-Raman/NMR data to validate electronic effects of substituents .

- Molecular docking (AutoDock Vina) identifies potential binding poses in target proteins (e.g., tubulin or GABA receptors) .

Q. What experimental controls address contradictions in biological activity data?

- Standardize assay conditions (e.g., pH, serum content) to minimize variability.

- Include reference compounds (e.g., paclitaxel for tubulin assays, diazepam for GABA receptors) and validate purity via orthogonal methods (e.g., LC-MS) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Replace traditional coupling agents with flow chemistry setups (e.g., microreactors with DCC/DMAP).

- Use green solvents (e.g., cyclopentyl methyl ether) and catalyst recycling. Monitor intermediates via inline FTIR .

Methodological Notes

- Contradiction Management : Conflicting bioactivity results may arise from impurity profiles. Use preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate >99% pure batches .

- Advanced Characterization : For ambiguous NMR signals, employ 2D experiments (HSQC, HMBC) or X-ray crystallography to resolve stereochemical uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。